
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unusual Chemical Reactions
- The compound can participate in unusual chemical reactions, such as the formation of 8-dimethylamino-substituted purine diones through nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Biological Activities
- Some purine derivatives, including those similar to the compound , have demonstrated potential in antitumor activities and vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
- These compounds have also shown affinity for serotonin receptors, which could be relevant in the development of psychotropic drugs (Chłoń-Rzepa et al., 2013).
Structural and Molecular Studies
- Studies on the structure of similar theophylline derivatives have contributed to understanding intramolecular interactions and stabilization mechanisms (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Cardiovascular Activity
- Derivatives of this compound have shown potential in cardiovascular applications, including antiarrhythmic and hypotensive activities (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Enzymic Oxidation Studies
- The compound and its related derivatives have been studied for their influence on enzymic oxidation of purines, which is crucial in understanding biochemical pathways and drug interactions (Bergmann, Levin, Kwietny-Govrin, & Ungar, 1961).
properties
IUPAC Name |
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-20(2)16-18-14-13(15(24)19-17(25)21(14)3)22(16)9-11(23)10-26-12-7-5-4-6-8-12/h4-8,11,23H,9-10H2,1-3H3,(H,19,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRONDBBJGNNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

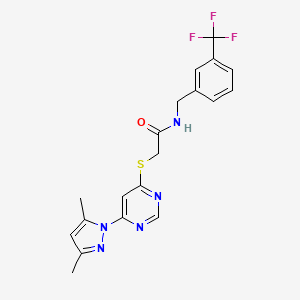

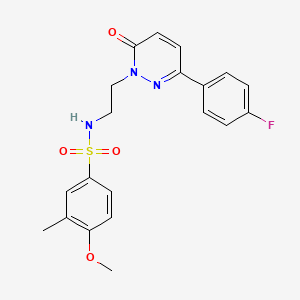
![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)
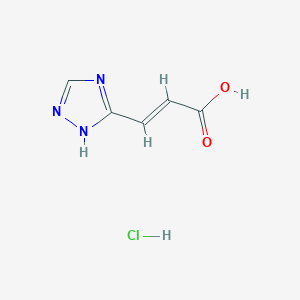
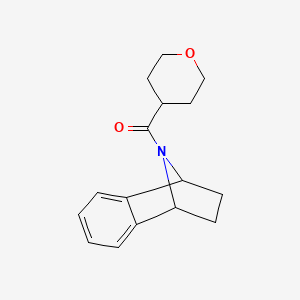


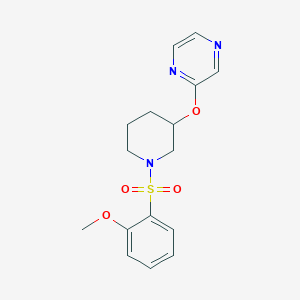

![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)
